1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

Overview

Description

“1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-” is a fluorinated alkanethiol . It is also known as "1H,1H,2H,2H-Perfluorooctanethiol" .

Synthesis Analysis

This compound can be used as a starting material to synthesize F-alkyl aroxysulfonyl carbamates and thiocarbamates .Molecular Structure Analysis

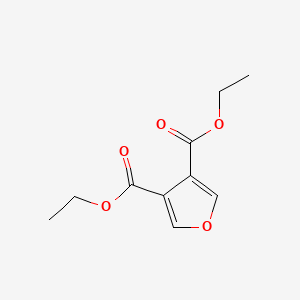

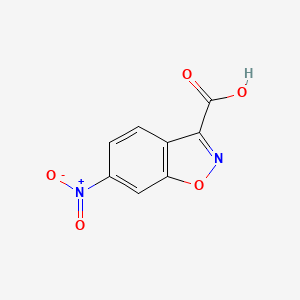

The molecular formula of this compound is C8H8F13NO3S . It has a molecular weight of 445.19800 .Chemical Reactions Analysis

This compound is used to differentiate the effect on the work function and surface wetting for silver .Scientific Research Applications

Catalysis and Chemical Synthesis

1-Octanesulfonic acid and its derivatives, particularly trifluoromethanesulfonic acid, are widely used in organic synthesis. They function as catalysts in various reactions, including electrophilic aromatic substitution, formation of carbon–carbon and carbon–heteroatom bonds, and in syntheses of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of these compounds facilitate the generation of cationic species from organic molecules, enabling the study of their transformations (Kazakova & Vasilyev, 2017).

Environmental Analysis

1-Octanesulfonic acid derivatives, such as perfluorinated sulfonic acids, are crucial in environmental studies, especially in the analysis of perfluoroalkyl substances (PFAS) in various mediums like drinking water. They are used in advanced analytical techniques, such as high-performance liquid chromatography, to detect and quantify these environmental contaminants (Dasu et al., 2017).

Polymer Science

In polymer science, derivatives of 1-Octanesulfonic acid are used in the synthesis of novel materials. For instance, sulfonated polyimide copolymers containing pendant perfluorosulfonic acid groups have been developed. These materials exhibit desirable properties such as solubility in polar organic solvents, thermal stability, and ion exchange capacities, making them suitable for advanced technological applications (Saito et al., 2011).

Biodegradation Studies

1-Octanesulfonic acid derivatives also play a role in biodegradation research. Studies involving organisms like Gordonia sp. have investigated the transcriptomic response when provided with sulfonamides and sulfonates derived from perfluoroalkyl and polyfluoroalkyl substances. This research is crucial for understanding the biodegradation potential and pathways of environmental contaminants (Bottos et al., 2020).

Chemical Kinetics and Decomposition

In chemical kinetics, studies have focused on the thermal decomposition of perfluorinated sulfonic acids. These compounds, including variants of 1-Octanesulfonic acid, undergo decomposition under specific conditions, which is relevant for understanding their behavior in scenarios such as waste incineration and environmental remediation (Altarawneh, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Due to its structural similarity to perfluorooctanesulfonic acid (pfos), it might interact with similar biological targets .

Mode of Action

Studies suggest that it undergoes electrochemical degradation . The direct oxidation of 6:2 FTSA occurs at an anodic potential of 2.72 V versus Ag/AgCl (saturated KCl) electrode .

Biochemical Pathways

One study suggests that genes involved in the mapk, tlr, and nod-like receptor signaling pathways were significantly upregulated after 6:2 ftsa exposure . This suggests that 6:2 FTSA might induce immunotoxicity in zebrafish embryos through the TLR/NOD-MAPK pathway .

Pharmacokinetics

One study showed that 6:2 ftsa was detected at high levels in serum and liver, demonstrating bioaccumulation potential and slow elimination .

Result of Action

One study showed that 6:2 ftsa exposure led to an increase in spleen weight in male mice and decreased immune function in both male and female mice in the two highest doses .

Action Environment

It’s known that 6:2 ftsa and its derivatives are used as a replacement product for pfos or its salts in fire-fighting foams . It has also been used in the chromium plating industry to reduce mist formation during plating .

properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O3S/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIONGDJUYAYOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2SO3H, C8H5F13O3S | |

| Record name | 6:2 FTSA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067331 | |

| Record name | 6:2 Fluorotelomer sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

27619-97-2 | |

| Record name | 1H,1H,2H,2H-Perfluorooctanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27619-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THPFOS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027619972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6:2 Fluorotelomer sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THPFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JL7S7WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6:2 FTSA?

A1: The molecular formula of 6:2 FTSA is C8H5F13O3S, and its molecular weight is 428.2 g/mol.

Q2: Is 6:2 FTSA easily degradable in the environment?

A2: No, 6:2 FTSA is known for its persistence in the environment. Studies show its half-life in aerobic soil can be more than 56 days. [] This persistence, combined with its bioaccumulative potential, raises concerns about its long-term environmental impact. [, ]

Q3: What methods are used to remove 6:2 FTSA from contaminated water?

A3: Several methods have been explored for 6:2 FTSA removal from water, including:

Q4: What are the main environmental concerns associated with 6:2 FTSA?

A4: The main concerns are its persistence, bioaccumulation potential, and toxicity to humans and wildlife. [, , ] Studies have detected 6:2 FTSA in various environmental matrices, including soil, groundwater, surface water, and even biota like fish. [, , ]

Q5: What are the known biotransformation products of 6:2 FTSA in the environment?

A5: Biotransformation of 6:2 FTSA can lead to the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs), including PFBA, PFPeA, and PFHxA. [] These compounds are also persistent and raise concerns about their potential toxicity and bioaccumulation.

Q6: Does the presence of plants influence 6:2 FTSA behavior in soil?

A6: Yes, research suggests that plants can take up 6:2 FTSA from contaminated soil. Studies using Arabidopsis thaliana show that the biotransformation of 6:2 FTSA in soil can be influenced by the presence of plants, nutrient availability (particularly sulfur), and the introduction of specific bacteria like Rhodococcus jostii RHA1. [] This points to the potential of phytoremediation strategies for 6:2 FTSA removal. [, ]

Q7: What are the known toxicological effects of 6:2 FTSA?

A7: Research suggests that 6:2 FTSA can induce oxidative stress and inflammatory responses in zebrafish embryos, indicating potential immunotoxicity. [] Transcriptomic analyses of zebrafish embryos exposed to 6:2 FTSA revealed significant upregulation of genes involved in the MAPK, TLR, and NOD-like receptor signaling pathways, suggesting these pathways as potential targets for 6:2 FTSA-induced toxicity. [] Furthermore, studies on mice have shown that 6:2 FTSA, along with other legacy and alternative PFAS, can cause changes in gene expression in the liver, potentially contributing to hepatotoxicity. []

Q8: What is known about the placental transfer of 6:2 FTSA?

A8: A study conducted in an e-waste dismantling site in Southern China found that 6:2 FTSA can cross the placenta, potentially exposing developing fetuses. [] This raises concerns about potential developmental effects of this compound.

Q9: What analytical techniques are used to measure 6:2 FTSA in environmental samples?

A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used for the detection and quantification of 6:2 FTSA and other PFASs in various environmental matrices, including water and biological samples. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.